molecular formula C10H10N2OS B14504898 4-(Dimethylamino)benzoyl isothiocyanate CAS No. 63193-70-4

4-(Dimethylamino)benzoyl isothiocyanate

Cat. No.: B14504898
CAS No.: 63193-70-4
M. Wt: 206.27 g/mol
InChI Key: CLOUWRFZOHCLMU-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzoyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiocyanates, including 4-(Dimethylamino)benzoyl isothiocyanate, typically involves the reaction of amines with carbon disulfide and a base, followed by the addition of a desulfurizing agent. One common method involves the use of tosyl chloride to mediate the decomposition of dithiocarbamate salts generated in situ by treating amines with carbon disulfide and triethylamine . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods

Industrial production of isothiocyanates often employs similar methods but on a larger scale. The use of catalytic amounts of amine bases, such as DBU, and benign solvents like Cyrene™ or γ-butyrolactone under moderate heating (40°C) has been optimized for sustainability . These methods aim to reduce waste and maintain high purity of the product through optimized purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzoyl isothiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form thioureas.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from reactions with this compound include thioureas, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(Dimethylamino)benzoyl isothiocyanate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzoyl isothiocyanate involves its ability to react with nucleophiles, such as amino groups in proteins and peptides. This reactivity allows it to form covalent bonds with biological molecules, thereby altering their function. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Phenyl isothiocyanate: Used in the Edman degradation for amino acid sequencing.

    Fluorescein isothiocyanate: Used in fluorescent labeling of biomolecules.

    Allyl isothiocyanate: Known for its antimicrobial properties and used as a food preservative.

Uniqueness

4-(Dimethylamino)benzoyl isothiocyanate is unique due to its dimethylamino group, which enhances its reactivity and allows for specific interactions with biological molecules. This makes it particularly useful in biochemical assays and as a potential therapeutic agent .

Properties

CAS No.

63193-70-4

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

4-(dimethylamino)benzoyl isothiocyanate

InChI

InChI=1S/C10H10N2OS/c1-12(2)9-5-3-8(4-6-9)10(13)11-7-14/h3-6H,1-2H3

InChI Key

CLOUWRFZOHCLMU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=C=S

Origin of Product

United States

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